
1H-Pyrazole-4-carbonyl chloride
Overview
Description
1H-Pyrazole-4-carbonyl chloride is a heterocyclic organic compound featuring a pyrazole ring substituted with a carbonyl chloride group at position 2. Its molecular formula is C₄H₂ClN₂O, though derivatives often include additional substituents at positions 1, 3, or 5, which significantly alter its physicochemical and reactive properties. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis due to its electrophilic carbonyl chloride moiety, enabling facile nucleophilic substitutions (e.g., amidation, esterification) .
Synthesis typically involves refluxing the corresponding pyrazole-4-carboxylic acid with thionyl chloride (SOCl₂) to yield the acyl chloride . Key derivatives include trifluoromethyl-, phenyl-, and alkyl-substituted variants, which are tailored for specific applications in drug discovery and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-carbonyl chloride can be synthesized through the chlorination of 1H-pyrazole-4-carboxylic acid using thionyl chloride as the chlorinating agent. The reaction typically involves the use of 1,2-dichloroethane as a solvent. The solvent and excess thionyl chloride are removed by reduced pressure distillation .
Industrial Production Methods: Industrial production methods for this compound often involve similar chlorination reactions but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonyl chloride group undergoes nucleophilic substitution with various nucleophiles, forming derivatives critical for pharmaceutical and agrochemical applications.
Key Findings :
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Reaction with benzylamine in dichloromethane (DCM) at 25°C produces N-benzylpyrazole-4-carboxamide, a precursor for kinase inhibitors.
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Ethanolysis in tetrahydrofuran (THF) yields ethyl pyrazole-4-carboxylate, utilized in pesticide synthesis.
Hydrolysis Reactions
Controlled hydrolysis converts the acyl chloride to carboxylic acid or its salts, depending on conditions.
Conditions | Product | Application | Reference |
---|---|---|---|
H₂O, RT, 2h | 1H-Pyrazole-4-carboxylic acid | Intermediate for metal complexes | |
NaOH (aq), 0°C, 1h | Sodium pyrazole-4-carboxylate | Water-soluble derivatives |
Case Study : Hydrolysis in aqueous sodium hydroxide (0°C, 1h) generates the sodium salt, which is used in coordination chemistry to synthesize luminescent zinc complexes.
Condensation and Cyclization Reactions
The compound participates in cyclocondensation and Friedel-Crafts reactions to form heterocyclic systems.
3.1. Active Methylene Compounds
Reagent | Conditions | Product | Reference |
---|---|---|---|
Acetoacetate esters | Piperidine, EtOH, reflux | Pyrazole-chalcone hybrids | |
Malononitrile | K₂CO₃, DMF, 80°C | Pyrazolo[4,3-c]pyridine derivatives |
Example : Condensation with 2-hydroxyacetophenone under basic conditions yields chalcone 113 , a potent antifungal agent (IC₅₀ = 12 μM against Candida albicans) .
3.2. Friedel-Crafts Hydroxyalkylation
Aromatic Compound | Conditions | Product | Reference |
---|---|---|---|
Phenol | H₂SO₄, 100°C, 4h | 4-(Pyrazol-4-yl)phenol | |
Naphthalene | AlCl₃, DCM, RT | Naphthyl-pyrazole conjugates |
Reduction and Oxidation
Though less common, redox reactions modify the pyrazole core or substituents.
Reaction Type | Reagent/Conditions | Product | Reference |
---|---|---|---|
Reduction | LiAlH₄, THF, 0°C | 1H-Pyrazole-4-methanol | |
Oxidation | KMnO₄, H₂O, 80°C | 1H-Pyrazole-4-carboxylic acid |
Scientific Research Applications
1H-Pyrazole-4-carbonyl chloride is a chemical compound with the molecular formula C4H3ClN2O . It can be used as a building block in research or as a reagent in the synthesis of other chemicals . Specifically, it is used as an intermediate in the preparation of a variety of pyrazole derivatives . Pyrazole derivatives have attracted attention in the field of new drug development because of their high efficiency, low toxicity, and structural diversity .
Synthesis of this compound
This compound can be synthesized from 1H-pyrazole-4-carboxylic acid and reagents like thionyl chloride or oxalyl chloride .
Reactions using Thionyl Chloride:
- ** रिएक्शन 1:** A mixture of 1H-pyrazole-4-carboxylic acid in thionyl chloride is heated at reflux for 18 hours, yielding 97% of this compound after evaporation .
- रिएक्शन 2: 4-pyrazolecarboxylic acid is heated to 90°C in thionyl chloride under nitrogen for 18 hours to produce 4-pyrazolecarbonyl chloride .
- रिएक्शन 3: lH-pyrazole-4-carboxylic acid is stirred overnight at 40 °C in dichloromethane with thionyl chloride, yielding lH-pyrazole-4-carbonyl chloride after concentration under reduced pressure .
Reactions using Oxalyl Chloride:
- रिएक्शन 1: 1H-pyrazole-4-carboxylic acid and DMF are mixed, and a solution of oxalyl chloride in DMF is slowly added dropwise while maintaining the system temperature at 0-5°C. After the addition, the mixture is warmed to room temperature and stirred for 2 hours to obtain 1H-pyrazole-4-carboxylic acid chloride .
Applications in Scientific Research
This compound is used in synthesizing various compounds with biological and chemical applications [1, 5].
- Synthesis of PRMT5 inhibitors: It can be used in the preparation of Protein arginine methyltransferase 5 (PRMT5) inhibitors .
- Synthesis of Pyrazole Derivatives: It is also used as a building block in the synthesis of pyrazole derivatives .
- Synthesis of Monoamine Oxidase Inhibitors: Derivatives of pyrazole are known to be inhibitors of Monoamine Oxidase .
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carbonyl chloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The reactivity, stability, and applications of 1H-pyrazole-4-carbonyl chloride derivatives depend heavily on substituent patterns. Below is a detailed comparison with structurally related compounds:
Substituent Effects on Physical and Chemical Properties
Table 1: Key Properties of this compound Derivatives
Key Observations:
Trifluoromethyl (CF₃) Groups :
- Increase molecular weight and boiling points due to higher molecular polarity and van der Waals interactions. For example, the phenyl-trifluoromethyl derivative (CAS 175137-14-1) has a boiling point of 341.28°C .
- Enhance electron-withdrawing effects, increasing the electrophilicity of the carbonyl chloride group, which accelerates reactions with nucleophiles (e.g., amines, alcohols) .
Phenyl vs. Alkyl Substituents :
- Phenyl groups (e.g., CAS 957294-52-9) contribute to higher density (1.26 g/cm³) compared to alkyl-substituted derivatives .
- Bulky aryl groups may sterically hinder reactions but improve thermal stability.
Commercial Availability and Challenges
- Supply Limitations : Some derivatives, such as this compound (CymitQuimica Ref: 10-F402844), are discontinued, complicating large-scale procurement .
- Specialized Suppliers : Compounds like 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride are available only through niche suppliers (e.g., Matrix Scientific, TimTec) .
Biological Activity
1H-Pyrazole-4-carbonyl chloride is a significant compound in medicinal chemistry, known for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on recent research findings.
Overview of this compound
This compound is a derivative of pyrazole, a five-membered heterocyclic compound that has gained attention due to its ability to interact with various biological targets. The carbonyl chloride functional group enhances its reactivity, making it a useful intermediate in the synthesis of more complex molecules.
Biological Activities
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
- Various derivatives of pyrazole have shown promising antimicrobial properties. For instance, compounds synthesized from this compound exhibited significant activity against bacterial strains such as E. coli and S. aureus. The presence of specific substituents on the pyrazole ring can influence the extent of this activity .
2. Anticancer Properties
- Recent studies indicate that pyrazole derivatives can inhibit the growth of cancer cell lines. Notably, compounds derived from this compound demonstrated cytotoxic effects against A549 lung cancer cells, suggesting potential applications in cancer therapy . The mechanism often involves inducing apoptosis and inhibiting cell proliferation.
3. Anti-inflammatory Effects
- Some derivatives have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain synthesized compounds exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
4. Antifungal Activity
- The antifungal potential of pyrazole derivatives has also been explored. Compounds derived from this compound were tested against Colletotrichum gloeosporioides, showing significant inhibition of fungal growth, which could be beneficial in agricultural applications .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves the reaction of 1H-pyrazole-4-carboxylic acid with thionyl chloride under reflux conditions, yielding high purity and yield . The structure-activity relationship (SAR) studies indicate that modifications at various positions on the pyrazole ring can enhance biological activity.
Compound | Biological Activity | Reference |
---|---|---|
1H-Pyrazole-4-carboxamide | Anticancer | |
1-(4-substituted phenyl)-1H-pyrazole | Antimicrobial | |
Salicylaldehyde-pyrazole derivatives | Antifungal |
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in various therapeutic areas:
- Anticancer Study : A study evaluated the anticancer activity of a series of pyrazole derivatives against different tumor cell lines, revealing that specific modifications led to enhanced cytotoxicity and apoptosis induction in A549 cells .
- Antimicrobial Evaluation : Another study focused on synthesizing novel pyrazole derivatives that showed significant antibacterial activity against resistant strains, showcasing their potential as new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1H-pyrazole-4-carbonyl chloride derivatives?
- Methodological Answer : The synthesis typically involves hydrolysis of pyrazole-4-carboxylate esters to carboxylic acids, followed by chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride was synthesized via ethyl ester hydrolysis (H₂O/NaOH) and subsequent treatment with SOCl₂, achieving a 46.8% yield . Alternative routes may employ oxalyl chloride under anhydrous conditions to minimize side reactions.
Q. What analytical techniques are critical for characterizing pyrazole-4-carbonyl chloride intermediates and products?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (MS) are essential for structural confirmation. High-performance liquid chromatography (HPLC) ensures purity (>96% in some cases), while X-ray crystallography (e.g., single-crystal studies) resolves regiochemistry and dihedral angles in substituted derivatives .
Q. How are pyrazole-4-carbonyl chlorides utilized in cyclization reactions for heterocyclic compound synthesis?
- Methodological Answer : These acyl chlorides act as electrophilic intermediates in forming amides or esters, enabling cyclization. For instance, phosphorous oxychloride (POCl₃) facilitates the cyclization of hydrazides into oxadiazoles at 120°C . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with pyrazole-carbonyl chlorides also generates triazole hybrids under mild conditions (50°C, THF/H₂O) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in multi-step syntheses of pyrazole-4-carbonyl chlorides?
- Methodological Answer : Key strategies include:
- Catalyst Selection : Sodium ascorbate and CuSO₄ enhance click chemistry efficiency in functionalization steps .
- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) isolates products with high purity (66% yield in triazole hybrids) .
- Reagent Stoichiometry : Excess thionyl chloride (4 equivalents) ensures complete conversion of carboxylic acids to acyl chlorides .
Q. What experimental precautions are necessary for handling moisture-sensitive pyrazole-4-carbonyl chlorides?
- Methodological Answer : Use anhydrous solvents (e.g., THF, CH₂Cl₂) and inert atmospheres (N₂/Ar). For example, CuAAC reactions require degassed solvents to prevent copper oxidation . Immediate use of freshly distilled SOCl₂ minimizes hydrolysis during chlorination .
Q. How do substituents on the pyrazole ring influence regioselectivity and reactivity in nucleophilic acyl substitutions?
- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. X-ray crystallography reveals that bulky substituents (e.g., phenyl rings) create steric hindrance, affecting dihedral angles (e.g., 79.25° in ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate) and reaction pathways .
Q. What computational tools aid in predicting the reactivity of pyrazole-4-carbonyl chlorides in complex syntheses?
- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (FMOs) to predict nucleophilic attack sites. Molecular docking studies (e.g., COX-2 inhibitor design) model interactions between acyl chloride derivatives and biological targets, guiding functional group modifications .
Q. Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported yields for similar pyrazole-4-carbonyl chloride syntheses?
- Resolution : Variability arises from reagent purity, solvent choice, and workup methods. For example, reports 46.8% yield using SOCl₂, while achieves near-quantitative conversion with excess reagent. Systematic optimization (e.g., temperature, reaction time) and reproducibility checks across labs are critical.
Properties
IUPAC Name |
1H-pyrazole-4-carbonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-4(8)3-1-6-7-2-3/h1-2H,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLGFSHSTADSKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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